LOX Inhibition Potency Against the Core Scaffold and a C3-Ester Analog
The target compound demonstrates potent inhibition of human LOX with an IC50 of 75.1 nM, a profile that is characteristic of the optimized N-hexyl carboxamide series [1]. In contrast, a close structural analog where the C3-carboxamide is replaced by a methyl carboxylate, GRK6-IN-3 (methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate), shows a complete functional divergence, acting as a GRK6 inhibitor with an IC50 of 1,030 nM (1.03 μM), which is a 13.7-fold loss in potency if misapplied to a LOX-targeting context .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) - LOX vs GRK6 |
|---|---|
| Target Compound Data | IC50 = 75.1 nM (human LOX) |
| Comparator Or Baseline | GRK6-IN-3 (methyl ester analog): IC50 = 1,030 nM (human GRK6) |
| Quantified Difference | 13.7-fold difference in potency for the target enzyme LOX when compared to the off-target activity of the ester analog. |
| Conditions | LOX assay: Amplex Red fluorescence using conditioned media; GRK6 assay: standard kinase inhibition assay. |
Why This Matters
This demonstrates that the C3 N-hexyl carboxamide is essential for LOX engagement, and procurement of an incorrect, cheaper ester analog for LOX studies would introduce a >10-fold error in potency estimation.
- [1] BindingDB. BDBM461421: Affinity Data IC50: 75.1 nM for Human LOX. https://www.bindingdb.org (Accessed 2026-04-30). View Source
